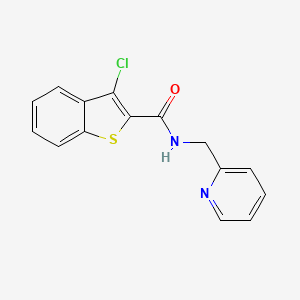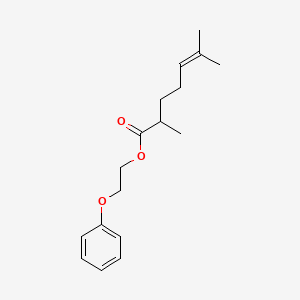![molecular formula C16H17F3N2O4 B5563789 4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)
4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol” is a complex organic molecule that contains several functional groups including a trifluoromethoxy group, a phenyl group, an isoxazole ring, and an oxazepane ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the isoxazole and oxazepane rings suggests that this compound would have a rigid and well-defined three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The isoxazole ring is a heterocycle that could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethoxy group could influence the compound’s polarity and solubility . The isoxazole and oxazepane rings could influence the compound’s rigidity and shape .Wissenschaftliche Forschungsanwendungen
Photochemical Transformations of Isoxazoles
Research on the photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles reveals insights into photochemical transformations and mechanisms, which could be relevant for understanding the behavior of "4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol" under similar conditions. The study by Dietliker et al. (1976) discusses the isomerization and photochemical transformations of isoxazole derivatives, suggesting potential applications in photochemical synthesis and the study of reaction mechanisms (Dietliker, Gilgen, Heimgartner, & Schmid, 1976).
Antimicrobial Applications
The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, as presented by Bhat et al. (2016), highlight the potential of isoxazole-related compounds as antimicrobial agents. This suggests that "this compound" could also be explored for antimicrobial applications, given its structural similarity to the compounds studied (Bhat, N. G. K., Kayarmar, S. K., & Mohammed Shafeeulla, R., 2016).
Imaging Probes for Alzheimer's Disease
The development of novel ¹⁸F-labeled benzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease by Cui et al. (2012) demonstrates the utility of isoxazole derivatives in the development of diagnostic tools. This work suggests the possibility of using "this compound" in the creation of imaging agents or probes for neurological conditions (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).
Synthesis and Characterization of Heterocyclic Compounds
Studies on the synthesis and characterization of novel heterocyclic compounds, such as the work by Almansour et al. (2016) on benzimidazole-tethered oxazepine hybrids, underscore the versatility of isoxazole derivatives in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).
Eigenschaften
IUPAC Name |
4-[[3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c17-16(18,19)24-15-4-2-1-3-13(15)14-7-12(25-20-14)9-21-5-6-23-10-11(22)8-21/h1-4,7,11,22H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXUFIWXBAJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=CC(=NO2)C3=CC=CC=C3OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)
![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)

![(1S*,5R*)-3-[(3-isobutyl-5-isoxazolyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563754.png)
![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5563768.png)
![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide](/img/structure/B5563784.png)
![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)